molecular formula C13H19N3O2 B14673171 Benzohydroxamic acid, N-(4-methylpiperazinyl)methyl- CAS No. 40890-88-8

Benzohydroxamic acid, N-(4-methylpiperazinyl)methyl-

Cat. No.: B14673171
CAS No.: 40890-88-8
M. Wt: 249.31 g/mol
InChI Key: GANYELGAIAGDPB-UHFFFAOYSA-N
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Description

Benzohydroxamic acid, N-(4-methylpiperazinyl)methyl- is a compound that belongs to the class of hydroxamic acids. These compounds are characterized by the presence of a hydroxylamine functional group attached to a carbonyl group. Benzohydroxamic acids are known for their ability to chelate metal ions and inhibit various enzymes, making them valuable in a range of scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzohydroxamic acid, N-(4-methylpiperazinyl)methyl- typically involves the reaction of benzohydroxamic acid with N-(4-methylpiperazinyl)methyl chloride under basic conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and degradation of the reactants. The product is then purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures that the final product meets the required specifications for industrial applications.

Chemical Reactions Analysis

Types of Reactions

Benzohydroxamic acid, N-(4-methylpiperazinyl)methyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.

    Reduction: Reduction reactions can convert the hydroxamic acid group to an amine group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxamic acid group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Nitroso derivatives.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Benzohydroxamic acid, N-(4-methylpiperazinyl)methyl- has a wide range of applications in scientific research:

    Chemistry: Used as a chelating agent for metal ions in analytical chemistry.

    Biology: Inhibits enzymes such as urease and matrix metalloproteinases, making it useful in studying enzyme mechanisms.

    Medicine: Potential therapeutic agent for diseases involving metal ion dysregulation and enzyme overactivity.

    Industry: Used in the formulation of corrosion inhibitors and as a stabilizer in various industrial processes.

Mechanism of Action

The mechanism of action of Benzohydroxamic acid, N-(4-methylpiperazinyl)methyl- involves its ability to chelate metal ions and inhibit enzyme activity. The hydroxamic acid group binds to metal ions, forming stable complexes that prevent the metal ions from participating in catalytic reactions. This chelation mechanism is crucial for its role as an enzyme inhibitor, as it can block the active sites of metalloenzymes, thereby inhibiting their activity.

Comparison with Similar Compounds

Similar Compounds

    Benzohydroxamic acid: The parent compound with similar chelating properties.

    N-Hydroxybenzamide: Another hydroxamic acid derivative with similar enzyme inhibitory activity.

    4-(4-Methylpiperazin-1-yl)benzoic acid: A related compound with a piperazine moiety.

Uniqueness

Benzohydroxamic acid, N-(4-methylpiperazinyl)methyl- is unique due to the presence of the N-(4-methylpiperazinyl)methyl group, which enhances its solubility and bioavailability. This structural modification also improves its ability to interact with biological targets, making it a more potent inhibitor compared to its parent compound and other similar derivatives.

Properties

CAS No.

40890-88-8

Molecular Formula

C13H19N3O2

Molecular Weight

249.31 g/mol

IUPAC Name

N-hydroxy-N-[(4-methylpiperazin-1-yl)methyl]benzamide

InChI

InChI=1S/C13H19N3O2/c1-14-7-9-15(10-8-14)11-16(18)13(17)12-5-3-2-4-6-12/h2-6,18H,7-11H2,1H3

InChI Key

GANYELGAIAGDPB-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)CN(C(=O)C2=CC=CC=C2)O

Origin of Product

United States

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